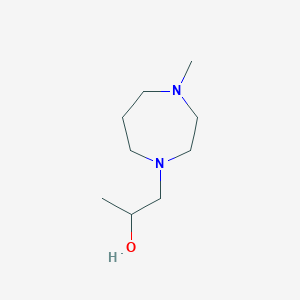

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol is a chemical compound with a molecular formula of C9H19NO It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,4-diazepane with propylene oxide under basic conditions to yield the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, leading to the formation of alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a pharmacological agent targeting the central nervous system. Its diazepane core structure is particularly valuable for designing new therapeutic agents with:

- Anxiolytic properties : Potential to reduce anxiety.

- Sedative effects : Ability to induce sedation.

- Anticonvulsant properties : Potential to prevent seizures.

Research indicates that modifications to the diazepane ring can enhance binding affinity to GABA receptors, which are critical in mediating these effects.

Organic Synthesis

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex molecules. It can undergo reactions such as oxidation, reduction, and substitution, leading to diverse products that can be utilized in further chemical research.

Biological Studies

Researchers are exploring the interactions of this compound with biological molecules to understand its mechanism of action. Its ability to modulate neurotransmitter release suggests potential therapeutic effects in treating various CNS disorders. Studies have shown that it may interact with specific receptors, leading to physiological effects such as sedation and anxiolysis.

Research indicates that this compound exhibits a range of biological activities:

- Sedation : Effective in inducing sleep or relaxation.

- Anxiolysis : Reduces anxiety levels.

- Anticonvulsant Effects : Potentially useful in seizure management.

The interactions with GABA receptors highlight its relevance in CNS pharmacology.

Case Studies

Several notable case studies illustrate the significance of this compound:

- CNS Pharmacology : A study demonstrated that modifications to the diazepane ring could enhance binding affinity to GABA receptors, increasing anxiolytic potential.

- Anticancer Research : Comparative studies on various diazepane derivatives against cancer cell lines showed enhanced antiproliferative activity with specific structural optimizations.

- Protozoan Inhibition : Research identified analogs that effectively inhibited the growth of Trypanosoma brucei, indicating potential applications in treating parasitic infections.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various physiological effects, such as sedation or anxiolysis. The exact molecular pathways involved depend on the specific receptor targets and the compound’s binding affinity.

Comparison with Similar Compounds

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol can be compared with other similar compounds, such as:

1-(4-Methylpiperazin-1-yl)propan-2-ol: This compound has a similar structure but contains a piperazine ring instead of a diazepane ring. It may exhibit different pharmacological properties due to the structural differences.

2-Methyl-1-(piperidin-4-yl)propan-2-ol: This compound contains a piperidine ring and may have different reactivity and biological activity compared to the diazepane derivative.

The uniqueness of this compound lies in its diazepane core structure, which imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a diazepane ring, which is significant for its interaction with various biological targets. Its structure allows for multiple chemical modifications, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the CNS. It may modulate neurotransmitter release, leading to effects such as:

- Sedation

- Anxiolysis

- Anticonvulsant properties

These effects are mediated through binding to GABA receptors and other neurotransmitter systems, although specific receptor affinities and pathways require further elucidation.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities:

1. CNS Activity

The compound has been studied for its potential anxiolytic and sedative effects. Its diazepane structure is similar to known anxiolytics, suggesting it could be developed into a therapeutic agent targeting anxiety disorders.

2. Anticancer Potential

Some studies have indicated that derivatives of diazepane compounds can inhibit cancer cell growth. For instance, related compounds have shown antiproliferative activity against various cancer cell lines with IC50 values indicating significant potency (e.g., IC50 = 0.29 μM against ovarian cancer cells) . The exact role of this compound in this context remains to be fully characterized.

3. Inhibition of Pathogen Growth

In vitro studies have demonstrated that related diazepane derivatives can act as inhibitors against protozoan parasites like T. cruzi and L. major. These findings suggest a broader spectrum of biological activity beyond CNS effects .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)propan-2-ol | Piperazine derivative | Varying CNS effects |

| 2-Methyl-1-(piperidin-4-yl)propan-2-ol | Piperidine derivative | Different reactivity and biological activity |

The structural differences between these compounds can lead to variations in their biological activities and mechanisms of action.

Case Studies

Several case studies highlight the significance of this compound:

- CNS Pharmacology : A study focusing on the sedative effects demonstrated that modifications to the diazepane ring could enhance binding affinity to GABA receptors, increasing anxiolytic potential.

- Anticancer Research : In a comparative study evaluating various diazepane derivatives against cancer cell lines, certain modifications resulted in enhanced antiproliferative activity, suggesting that structural optimization could lead to new therapeutic agents.

- Protozoan Inhibition : Research identified several analogs that effectively inhibited the growth of T. brucei, indicating potential applications in treating parasitic infections .

Properties

IUPAC Name |

1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(12)8-11-5-3-4-10(2)6-7-11/h9,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYZLOILTFDDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCN(CC1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.